N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a cyanocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.
Cyclobutyl Cyanation: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Final Coupling: The final step involves coupling the pyrazole derivative with the cyanocyclobutyl group under conditions that promote amide bond formation, such as using carbodiimide coupling reagents (e.g., EDCI or DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclobutyl group, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanocyclobutyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-1-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19(16(12-17)9-5-10-16)15(21)14-8-11-20(18-14)13-6-3-2-4-7-13/h2-4,6-8,11H,5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAWIAOVAAIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=C1)C2=CC=CC=C2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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